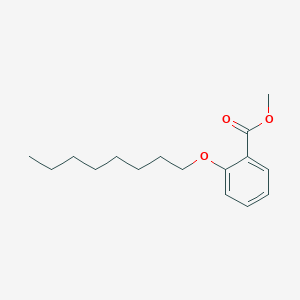

Methyl 2-(octyloxy)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-octoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18-2/h8-9,11-12H,3-7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDWTSMKTQTWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400660 | |

| Record name | Methyl 2-octoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255062-85-2 | |

| Record name | Methyl 2-octoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Methyl 2-(octyloxy)benzoate

The creation of this compound can be approached through multiple synthetic routes, primarily involving the formation of the ester or the ether linkage.

Direct synthesis through esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In this case, 2-(octyloxy)benzoic acid is reacted with methanol. This process, known as Fischer esterification, is an equilibrium-driven reaction. uomustansiriyah.edu.iqadamcap.com To favor the formation of the product, an excess of one reactant, typically the less expensive methanol, is used, or water is removed as it is formed. adamcap.comscribd.com

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which increases its electrophilicity. uomustansiriyah.edu.iqmdpi.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product, this compound. uomustansiriyah.edu.iq While effective, this method's efficiency depends on driving the equilibrium toward the product side. adamcap.comresearchgate.net

Table 1: Representative Conditions for Fischer Esterification

| Reactant A | Reactant B | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| 2-(octyloxy)benzoic acid | Methanol (excess) | Conc. H₂SO₄ | None | Reflux |

| 2-(octyloxy)benzoic acid | Methanol | p-Toluenesulfonic acid | Toluene (B28343) | Reflux with Dean-Stark trap |

Note: This table represents typical conditions for Fischer esterification applied to the synthesis of this compound.

An alternative and widely used strategy is the incorporation of the octyloxy group onto a pre-existing methyl benzoate (B1203000) scaffold. The Williamson ether synthesis is a primary method for this transformation. The process starts with Methyl 2-hydroxybenzoate (methyl salicylate), which is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an octyl halide, such as 1-bromooctane or 1-iodooctane, to form the ether linkage.

Common bases used for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724). The choice of solvent and base can significantly influence the reaction rate and yield.

Table 2: Typical Reagents for Williamson Ether Synthesis of this compound

| Starting Material | Alkylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Methyl 2-hydroxybenzoate | 1-Bromooctane | K₂CO₃ | Acetone or DMF | Reflux |

| Methyl 2-hydroxybenzoate | 1-Iodooctane | K₂CO₃ | Acetonitrile | Reflux |

Note: This table outlines common reagent combinations for the alkylation of methyl salicylate (B1505791).

Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt, which upon acidification produces the corresponding carboxylic acid. rsc.orgstudy.comchegg.com This process is crucial for synthesizing the precursor 2-(octyloxy)benzoic acid from its methyl ester, this compound. The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcoholate leaving group.

The procedure typically involves refluxing the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. chegg.com After the reaction is complete, the mixture is cooled and acidified with a strong mineral acid, like hydrochloric acid (HCl), to precipitate the 2-(octyloxy)benzoic acid. chegg.comyoutube.com Studies on sterically hindered methyl benzoates have demonstrated that quantitative saponification can be achieved at high temperatures (200–300 °C) in a short time. rsc.org

Advanced Derivatization of this compound Scaffolds

The this compound structure serves as a starting point for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and material science.

The transformation of the methyl ester group into a 1,3,4-oxadiazole ring is a common multi-step synthetic sequence.

Hydrazide Formation: The first step is the conversion of this compound into its corresponding carbohydrazide, 2-(octyloxy)benzohydrazide. This is achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often under reflux conditions in an alcoholic solvent like ethanol.

Cyclization: The resulting 2-(octyloxy)benzohydrazide is then cyclized to form the oxadiazole ring. Several methods exist for this step:

Reaction with a Carboxylic Acid: The hydrazide can be condensed with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). orientjchem.org

Reaction with an Acyl Chloride: Acylation of the hydrazide with an acyl chloride followed by cyclodehydration yields the 1,3,4-oxadiazole.

Reaction with Orthoesters: Heating the hydrazide with an orthoester, such as triethyl orthoformate, can directly produce the corresponding oxadiazole derivative.

These methods allow for the introduction of various substituents onto the oxadiazole ring, leading to a diverse library of derivatives originating from the this compound scaffold. informaticsjournals.co.innih.govipbcams.ac.cnresearchgate.net

The synthesis of tetrazole analogues from a benzoate ester is a more complex transformation that first requires converting the ester functionality into a nitrile.

Amide Formation: this compound is first converted to 2-(octyloxy)benzamide. This can be accomplished by aminolysis, which involves reacting the ester with ammonia or an ammonia source.

Nitrile Synthesis: The resulting primary amide is then dehydrated to form the corresponding 2-(octyloxy)benzonitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Tetrazole Formation: The final step is the [3+2] cycloaddition reaction between the nitrile group and an azide source. nih.gov This is most commonly achieved by heating the 2-(octyloxy)benzonitrile with sodium azide (NaN₃) in a solvent like DMF. Catalysts such as zinc chloride (ZnCl₂) or ammonium (B1175870) chloride (NH₄Cl) are often added to facilitate the reaction, which results in the formation of a 5-substituted-1H-tetrazole ring. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(octyloxy)benzoic acid |

| Methanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Toluene |

| Methyl 2-hydroxybenzoate (methyl salicylate) |

| 1-Bromooctane |

| 1-Iodooctane |

| Potassium carbonate |

| Sodium hydride |

| Acetone |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Tetrahydrofuran (THF) |

| Sodium hydroxide |

| Potassium hydroxide |

| Hydrochloric acid |

| 2-(octyloxy)benzohydrazide |

| Hydrazine hydrate |

| Ethanol |

| Phosphorus oxychloride |

| Triethyl orthoformate |

| 2-(octyloxy)benzamide |

| Ammonia |

| 2-(octyloxy)benzonitrile |

| Phosphorus pentoxide |

| Thionyl chloride |

| Trifluoroacetic anhydride |

| Sodium azide |

| Zinc chloride |

Formation of Schiff Base and Amide Linkages

The chemical versatility of this compound allows for its modification into various derivatives, including those containing Schiff base and amide linkages. These transformations typically involve reactions at the ester group or, if the octyloxy group is first cleaved to reveal a hydroxyl group, at the resulting phenolic position.

Schiff Base Formation:

While direct condensation with the ester group of this compound is not a standard method for Schiff base synthesis, the corresponding aldehyde, 2-(octyloxy)benzaldehyde, would be a suitable precursor. This aldehyde can be synthesized from this compound through reduction of the ester to an alcohol, followed by oxidation. Once 2-(octyloxy)benzaldehyde is obtained, it can readily undergo condensation with primary amines to form Schiff bases (imines). The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

This method has been successfully applied to various salicylaldehyde derivatives, which are structurally analogous to 2-(octyloxy)benzaldehyde. For instance, new Schiff bases have been synthesized by reacting 2-(methylthio)aniline derivatives with p-methoxysalicylaldehyde. ajol.info The formation of these Schiff bases was confirmed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis. ajol.info Similarly, Schiff base ligands have been prepared by the condensation of substituted salicylaldehydes with diamines like 4,4'-diaminoazobenzene. researchgate.net A green synthesis approach for salicylaldehyde-based Schiff bases has also been developed using water as the reaction medium, which offers advantages such as good yields and reduced reaction times. recentscientific.com

Amide Linkage Formation:

The formation of an amide linkage from this compound can be achieved through the direct aminolysis of the ester group. This reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the corresponding N-substituted 2-(octyloxy)benzamide.

Studies on the amidation of related compounds, such as ethyl salicylate, have demonstrated the feasibility of this transformation. For example, various primary amines have been reacted with ethyl salicylate to produce the corresponding amides in excellent yields. rsc.orgrsc.org These reactions can be carried out under different conditions, including solvent-free systems under microwave radiation, which can significantly reduce the reaction time. rsc.orgrsc.org Catalysts such as phenylboronic acid and boric acid can also be employed to facilitate the aminolysis. rsc.org A patented method describes the preparation of N-octyl-salicylamide and N-decyl-salicylamide from methyl salicylate and the corresponding amines, where the methanol formed during the reaction is removed to drive the equilibrium towards the product. google.com Furthermore, alkali metal amidoboranes have been shown to be efficient reagents for the conversion of various esters, including methyl benzoate derivatives, into primary and secondary amides under mild conditions. nih.gov

The following table summarizes representative conditions for amide formation from salicylate esters:

| Amine | Catalyst/Conditions | Product | Reference |

| Various primary amines | Phenylboronic acid (15 mol%), 60 °C, hexane | N-substituted salicylamides | rsc.org |

| n-Octylamine | Heat, removal of methanol | N-Octyl-salicylamide | google.com |

| Various primary and secondary amines | Sodium amidoborane (NaAB), THF, room temperature | Primary and secondary benzamides | nih.gov |

| Various primary amines | Microwave radiation, solvent-free | N-substituted salicylamides | rsc.org |

Introduction of Polymerizable Functional Groups

The incorporation of polymerizable functional groups onto the this compound scaffold is a key step in the synthesis of monomers for the production of functional polymers. These modifications can be directed at either the aromatic ring or the ester functionality, depending on the desired polymer architecture.

A common strategy involves the introduction of a vinyl or an acrylic group. For instance, if the octyloxy group in this compound is replaced by a hydroxyl group to yield methyl salicylate, the phenolic hydroxyl can be functionalized. The hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride in the presence of a base to form the corresponding acrylate or methacrylate (B99206) ester. This monomer can then undergo free-radical polymerization to yield a polymer with salicylate moieties as pendant groups.

Another approach is to incorporate the salicylic acid moiety directly into the polymer backbone. For example, salicylic acid-based poly(anhydride-esters) have been synthesized. nih.gov In this work, salicylic acid was chemically incorporated into the polymer backbone, leading to a biodegradable polymer with high drug-loading capabilities. nih.gov The release of salicylic acid is controlled by the hydrolytic cleavage of the anhydride and ester bonds in the polymer backbone. nih.gov Similarly, poly(vinyl alcohol) has been functionalized with salicylic acid through the formation of an ester linkage, creating a polymeric prodrug for controlled release applications. sapub.org

The following table provides examples of polymerizable functional groups that could be introduced into a salicylate structure:

| Functional Group | Reagent | Reaction Site | Polymerization Method |

| Acrylate | Acryloyl chloride | Phenolic hydroxyl | Free-radical polymerization |

| Methacrylate | Methacryloyl chloride | Phenolic hydroxyl | Free-radical polymerization |

| Anhydride-ester | Diacid chlorides | Carboxylic acid and phenolic hydroxyl | Condensation polymerization |

Mechanistic Studies of Synthetic Transformations

Investigations into Catalytic Systems in Esterification

The synthesis of this compound itself is an esterification reaction, typically between 2-(octyloxy)benzoic acid and methanol, or via the alkylation of methyl salicylate. The mechanism of acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, has been extensively studied. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. mdpi.com This is followed by a proton transfer and the elimination of a water molecule to form the ester. mdpi.com Isotopic labeling studies using oxygen-18 have confirmed that in the esterification of benzoic acid with methanol, the oxygen atom from the methanol is incorporated into the ester, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. acs.org

Various catalytic systems have been developed to improve the efficiency of esterification reactions. Lewis acids, such as titanium(IV) and zirconium(IV) complexes, have been shown to be effective catalysts. rug.nlacs.org Mechanistic studies on Ti(IV) aminotriphenolate-catalyzed esterification suggest that the amphoteric nature of the catalyst, involving both the Lewis acidity of the metal center and the Brønsted basicity of a bound carboxylate group, is crucial for its catalytic activity. rug.nl Kinetic analysis of esterification catalyzed by a moisture-tolerant zirconium complex has also been performed to optimize the reaction conditions. acs.org

Analysis of Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they could be applied to modify the aromatic ring of this compound. For these reactions to occur, the aromatic ring would typically need to be functionalized with a halide or a triflate to act as the electrophilic partner.

Palladium-Catalyzed Cross-Coupling:

The general mechanism for palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R). libretexts.org

Reductive Elimination: The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst. youtube.com

The specific nature of the ligands on the palladium catalyst and the reaction conditions can significantly influence the efficiency and selectivity of the reaction. researchgate.net

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. acs.org While historically requiring harsh reaction conditions, modern catalytic systems with various ligands have enabled these reactions to proceed under milder conditions. acs.org The mechanism of copper-catalyzed cross-coupling reactions can be more complex and is not as universally agreed upon as for palladium. Some proposed mechanisms involve Cu(I)/Cu(III) catalytic cycles, while others may proceed through different pathways. youtube.comorganic-chemistry.org Recent studies have investigated non-canonical mechanisms for copper-based cross-coupling reactions. youtube.com In the context of salicylate derivatives, ethyl salicylate has been used as a directing leaving group in copper-catalyzed cross-coupling reactions of propargylic ethers with Grignard reagents. researchgate.net

Exploration of Free Radical Polymerization Kinetics and Mechanisms

Monomers derived from this compound containing a polymerizable group, such as an acrylate or methacrylate, can undergo free-radical polymerization. The kinetics of free-radical polymerization are typically described by a three-step mechanism: initiation, propagation, and termination. stanford.eduyoutube.com

Initiation: This step involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first monomer unit. youtube.com The rate of initiation is dependent on the initiator concentration and the rate constant for its decomposition. youtube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.comyoutube.com

Termination: The growth of the polymer chain is stopped by the reaction of two growing radical chains. Termination can occur through two primary mechanisms: combination (or coupling), where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. stanford.eduyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms. For Methyl 2-(octyloxy)benzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all signals unequivocally and to probe the molecule's three-dimensional structure.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methyl ester protons, and the protons of the octyloxy chain. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups.

The aromatic region typically displays a complex pattern of signals due to the ortho-disubstituted benzene (B151609) ring. The proton ortho to the ester group (H-6) is expected to be the most downfield, influenced by the electron-withdrawing nature of the carbonyl group. The proton ortho to the octyloxy group (H-3) would be shifted upfield due to the electron-donating effect of the ether oxygen. The remaining aromatic protons (H-4 and H-5) will exhibit intermediate chemical shifts, with their multiplicity determined by coupling to adjacent protons.

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The protons of the octyloxy chain will present a series of multiplets. The methylene (B1212753) protons attached to the ether oxygen (-OCH₂-) will be the most downfield of the aliphatic signals, appearing as a triplet. The terminal methyl group (-CH₃) of the octyl chain will also appear as a triplet, shifted furthest upfield. The intervening methylene groups will produce a complex series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound (Based on analysis of related compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Aromatic) | ~7.80 | dd | ~7.8, 1.8 |

| H-4 (Aromatic) | ~7.45 | ddd | ~8.4, 7.4, 1.8 |

| H-5 (Aromatic) | ~7.00 | ddd | ~8.2, 7.4, 1.0 |

| H-3 (Aromatic) | ~6.95 | dd | ~8.4, 1.0 |

| -OCH₃ (Ester) | ~3.90 | s | - |

| -OCH₂- (Octyloxy) | ~4.05 | t | ~6.5 |

| -OCH₂CH ₂- (Octyloxy) | ~1.85 | p | ~6.8 |

| -(CH₂)₅- (Octyloxy) | ~1.50-1.20 | m | - |

| -CH₃ (Octyloxy) | ~0.90 | t | ~7.0 |

dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, t = triplet, p = pentet, m = multiplet

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atom.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 167 ppm. The aromatic carbons show a range of chemical shifts. The carbon attached to the ester group (C-1) and the carbon bearing the octyloxy group (C-2) are significantly influenced by these substituents. The remaining aromatic carbons (C-3, C-4, C-5, C-6) can be assigned based on their expected chemical shifts and by correlation with the ¹H NMR spectrum using 2D techniques. The methyl carbon of the ester group will appear around 52 ppm. The carbons of the octyloxy chain will have characteristic signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Based on analysis of related compounds) docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~167.0 |

| C-2 (Aromatic) | ~159.0 |

| C-6 (Aromatic) | ~133.5 |

| C-4 (Aromatic) | ~131.5 |

| C-1 (Aromatic) | ~120.5 |

| C-5 (Aromatic) | ~120.0 |

| C-3 (Aromatic) | ~113.0 |

| -OC H₂- (Octyloxy) | ~69.0 |

| -OC H₃ (Ester) | ~52.0 |

| -CH₂- (Octyloxy, C2') | ~31.8 |

| -CH₂- (Octyloxy, C3') | ~29.4 |

| -CH₂- (Octyloxy, C4') | ~29.2 |

| -CH₂- (Octyloxy, C5') | ~26.0 |

| -CH₂- (Octyloxy, C6') | ~22.7 |

| -CH₂- (Octyloxy, C7') | ~22.6 |

| -C H₃ (Octyloxy) | ~14.1 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also map out the connectivity of the entire octyloxy chain, showing correlations from the -OCH₂- protons through the methylene chain to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and each proton signal of the octyloxy chain would correlate with its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for establishing the connectivity between different functional groups. Key correlations would include the one between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), and the correlation between the -OCH₂- protons of the octyloxy chain and the aromatic carbon C-2.

The octyloxy chain of this compound possesses significant conformational flexibility due to rotation around the C-C and C-O single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can be employed to study these conformational dynamics. copernicus.org While at room temperature, the rotation around these bonds is typically fast on the NMR timescale, leading to averaged signals, at lower temperatures, the rotation may become slow enough to observe distinct signals for different conformers. This could provide insights into the preferred conformations of the octyloxy chain and the rotational barrier around the aryl-oxygen bond. However, for a flexible chain like octyloxy, resolving individual conformers might require very low temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1715 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C(=O)-O stretch of the ester will appear in the 1300-1200 cm⁻¹ region, while the Ar-O stretch of the ether linkage will absorb in the 1250-1200 cm⁻¹ range.

C-H Stretch: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the octyloxy chain and the methyl ester will be observed below 3000 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Out-of-Plane Bending: The substitution pattern of the aromatic ring can often be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Ester C=O Stretch | 1730-1715 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Ester C-O Stretch | 1300-1200 | Strong |

| Ether Ar-O Stretch | 1250-1200 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900-690 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. rsc.org For this compound, the exact mass can be calculated based on its molecular formula. While specific experimental HRMS data for this compound is not detailed in the searched literature, its theoretical exact mass provides a crucial reference for its identification. nih.gov

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Monoisotopic (Exact) Mass | 264.17254462 Da |

Data sourced from PubChem CID 4194794. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the fragmentation pathways of a molecule, offering deep structural insights. uakron.edu In a typical MS/MS experiment, the molecular ion of this compound ([C₁₆H₂₄O₃]⁺˙, m/z 264) would be selected and subjected to collision-induced dissociation to generate a series of fragment ions.

While a specific experimental MS/MS spectrum for this compound is not available, a probable fragmentation pattern can be proposed based on the known behavior of esters and ethers. pharmacy180.com Key fragmentation pathways for benzoate (B1203000) esters often involve cleavage at the ester and ether linkages.

A significant fragmentation pathway for ortho-substituted alkoxy benzoates, such as methyl 2-hydroxybenzoate (methyl salicylate), involves the loss of the methoxy (B1213986) group (-OCH₃) followed by rearrangement, leading to a very stable ion at m/z 120. docbrown.info A similar initial fragmentation for this compound would involve the loss of the methoxy radical to form an ion at m/z 233. Another primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the loss of the octyl chain as a radical or an alkene. The most characteristic fragmentation is often the alpha-cleavage to the carbonyl group, resulting in the loss of the ethoxy radical to form a stable acylium ion. pharmacy180.com For ethyl benzoate, this results in a base peak at m/z 105. pharmacy180.com

Table 2: Proposed Key Fragment Ions in EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 264 | [M]⁺˙ | [C₁₆H₂₄O₃]⁺˙ | Molecular Ion |

| 233 | [M - •OCH₃]⁺ | [C₁₅H₂₁O₂]⁺ | Loss of methoxy radical |

| 152 | [M - C₈H₁₆]⁺˙ | [C₈H₈O₃]⁺˙ | Loss of octene via McLafferty-type rearrangement |

| 135 | [M - C₈H₁₇O•]⁺ | [C₈H₇O₂]⁺ | Loss of octyloxy radical |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Benzoyl cation, formed after rearrangement |

X-ray Crystallography and Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. unimi.it

A search of the available scientific literature did not yield a solved single-crystal X-ray structure for this compound. Therefore, precise experimental data on its bond lengths, bond angles, and solid-state conformation are not available.

However, the general methodology of single-crystal X-ray diffraction would, if applied, provide an unambiguous determination of the molecule's atomic connectivity and spatial arrangement. unimi.ituni-mainz.de Studies on similar, more complex molecules containing octyloxy and benzoate moieties demonstrate that this technique reveals detailed conformational features, such as the planarity of the phenyl ring and the conformation of the alkyl chain. acs.orgnih.gov For instance, in a related oxadiazole derivative, the octyloxy moiety was found to adopt a linear configuration, a feature stabilized by extensive hydrogen bonding. acs.org

Without a determined crystal structure, a specific analysis of the crystal packing and intermolecular contacts for this compound cannot be performed. This type of analysis is crucial for understanding how molecules arrange themselves in the solid state, which influences the material's physical properties.

Cambridge Structural Database (CSD) Analysis for Conformational Preferences and Diversity

The Cambridge Structural Database (CSD) serves as a comprehensive repository for the crystal structures of organic and metal-organic compounds, enabling in-depth analysis of molecular conformations and intermolecular interactions. researchgate.netimet-db.ru While a specific crystal structure for this compound may not be deposited in the CSD, analysis of structurally related fragments within the database provides significant insights into its likely conformational preferences and diversity.

A detailed search of the CSD can be conducted to analyze the geometry and conformational behavior of molecules containing the key structural motifs of this compound: the benzoate group and the octyloxy chain attached to a phenyl ring. acs.org Such an analysis, often referred to as a structure correlation study, helps to establish the most probable and energetically favorable conformations in the solid state.

Detailed Research Findings

Research on molecules incorporating a phenyl octyloxy moiety has utilized the CSD to identify recurring conformational patterns. acs.org These studies involve systematic searches for fragments containing the C-O-C ether linkage and the flexible octyl chain, as well as the ester group's orientation relative to the aromatic ring.

One key aspect of the conformational analysis of this compound is the rotational freedom around several key bonds. The torsion angles defining the orientation of the octyloxy chain and the methoxycarbonyl group are of particular interest. Based on CSD data for analogous structures, the octyloxy chain is expected to adopt a largely extended, all-trans conformation to minimize steric hindrance, although some gauche conformations may be present.

Furthermore, the orientation of the methoxycarbonyl group relative to the benzene ring is a critical conformational feature. Analysis of related benzoate esters in the CSD often reveals a preference for planarity between the ester group and the aromatic ring to maximize π-conjugation. However, steric crowding from the ortho-octyloxy substituent may induce some out-of-plane rotation.

A CSD analysis of a related compound containing a phenyl octyloxy moiety revealed several key structural details that can be extrapolated to this compound. acs.org For instance, the bond lengths within the benzoate moiety are expected to be in close agreement with the average values found in the CSD, indicating a high degree of precision in the molecular structure. acs.org The torsion angles are particularly informative, with values close to 0° or 180° suggesting a relatively flat conformation. acs.org However, slight twists are often observed, for example, at the bonds connecting the octyloxy and ester moieties to the phenyl ring. acs.org

Conformational Preferences of the Phenyl Octyloxy Moiety

A detailed CSD study on a molecule containing a phenyl octyloxy group identified nine principal configurations of this moiety, highlighting its structural diversity. acs.org The rotational angle of the octyloxy moiety with respect to the phenyl ring is a key parameter. In one studied case, this angle was found to be 9.67°. acs.org

The following table summarizes typical bond lengths and angles for the octyloxy and benzoate moieties as might be determined from a CSD analysis of related structures.

| Parameter | Description | Typical Value |

| O-C (ether) | Bond length between the ether oxygen and the phenyl carbon | ~1.36 Å |

| O-C (ether) | Bond length between the ether oxygen and the octyl chain carbon | ~1.43 Å |

| C=O (ester) | Bond length of the carbonyl group in the ester | ~1.21 Å |

| O-C (ester) | Bond length between the single-bonded oxygen and the carbonyl carbon | ~1.34 Å |

| C-O-C (ether) | Bond angle of the ether linkage | ~118° |

| O-C=O (ester) | Bond angle within the ester group | ~123° |

Torsion Angles and Molecular Conformation

| Torsion Angle | Atoms Involved | Description | Expected Preference |

| τ1 | C(ring)-C(ring)-O-C(octyl) | Orientation of the octyloxy chain relative to the phenyl ring | Near 0° or 180° for planarity, but can be twisted |

| τ2 | C(ring)-O-C(octyl)-C(octyl) | Conformation of the first C-C bond in the octyl chain | Typically anti-periplanar (~180°) |

| τ3 | C(ring)-C(ring)-C(ester)=O | Orientation of the carbonyl group relative to the phenyl ring | Near 0° or 180° for planarity |

In a related structure, the torsion angles indicated a largely flat molecule, with the highest recorded torsion angles being relatively small, at 13.62(17)° and 12.56(18)°. acs.org This suggests a slight twist at the bonds connecting the substituent groups to the phenyl ring. acs.org The benzoate moiety in a related compound exhibited a rotation angle of 16.45° with respect to the entire molecule. acs.org

The conformational diversity arises from the flexibility of the octyloxy chain and the potential for rotation around the C-O bonds. The interplay of steric effects from the ortho-substituents and electronic effects favoring planar, conjugated systems ultimately dictates the preferred conformation in the crystalline state. The analysis of similar structures within the CSD provides a robust framework for predicting these conformational preferences for this compound. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties, providing a foundational understanding of a molecule's characteristics.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. qcware.com This process systematically minimizes the forces on the atoms, resulting in a stable, low-energy conformation. qcware.com For molecules containing flexible chains like the octyloxy group, multiple conformations may exist.

While specific DFT optimization data for Methyl 2-(octyloxy)benzoate is not extensively published, studies on related molecules containing benzoate (B1203000) and alkoxy moieties provide insight into the expected structural features. For instance, in a related oxadiazole derivative containing a methyl benzoate and an octyloxy-phenyl group, X-ray diffraction analysis confirmed a linear conformation, with bond lengths and angles aligning closely with established database averages. acs.orgnih.gov DFT calculations on similar mesogenic compounds have been used to establish the planarity of molecular structures and analyze dihedral angles, which are crucial for understanding their physical properties. semanticscholar.orgmdpi.com Such calculations for this compound would yield precise data on bond lengths (e.g., C=O, C-O), bond angles, and the dihedral angles defining the orientation of the octyloxy chain relative to the benzoate ring.

Electronic structure analysis, typically performed post-optimization, reveals properties like the distribution of electron density and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

| Parameter | Illustrative Value/Finding | Significance | Source (Related Compound) |

|---|---|---|---|

| HOMO-LUMO Gap | ~5.2 eV | Indicates moderate reactivity and stability. | |

| Dipole Moment | ~3.8 Debye | Reflects the polarity arising from ester groups. | |

| Conformation | Linear or planar geometries are often favored. | Influences molecular packing and physical properties. | semanticscholar.orgmdpi.com |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). scirp.org The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. scirp.orgnih.gov

A study on methyl benzoate, the core structural component of the target molecule, utilized anharmonic frequency calculations to accurately interpret its CH vibrational spectra, which are often complex due to near-degeneracy and strong anharmonicity. nih.gov For this compound, DFT would predict characteristic vibrational frequencies, including:

C=O Stretch: A strong band associated with the ester carbonyl group.

C-O-C Stretches: Asymmetric and symmetric stretching of the ether and ester linkages.

Aromatic C=C Vibrations: Bands corresponding to the benzene (B151609) ring.

Aliphatic C-H Stretches: Vibrations from the octyloxy chain.

Comparing the computed frequencies, often scaled by an empirical factor to correct for systematic errors, with experimental data allows for a detailed and confident assignment of the molecule's spectroscopic features.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source (Related Compound) |

|---|---|---|---|

| Ester Carbonyl | ν(C=O) | ~1724 | |

| Ether/Ester Linkage | ν(C–O–C) | ~1100-1300 | |

| Aromatic Ring | ν(C=C) | ~1600 | |

| Aliphatic Chain | ν(C–H) | ~2985 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org These simulations are fundamental in drug discovery and materials science for understanding molecular recognition.

While direct molecular docking studies of this compound with E. coli FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid synthesis, are not available in the reviewed literature, research on a closely related, more complex molecule provides significant insights. A study involving methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate performed docking against E. coli FabH to evaluate its antimicrobial potential. acs.orgnih.govresearchgate.net

The docking protocol involves preparing the protein and ligand structures, defining a "grid box" around the protein's active site, and using an algorithm (like AutoDock Vina) to explore possible binding poses. acs.org The resulting complexes are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often the primary driving force for binding, involving nonpolar residues.

Pi-stacking or Pi-cation Interactions: Involving aromatic rings.

For the related oxadiazole derivative, analysis highlighted significant hydrophobic interactions and hydrogen bonding within the active site of E. coli FabH. acs.orgresearchgate.net A similar profile could be anticipated for this compound, where the long octyloxy chain would likely engage in hydrophobic interactions with nonpolar amino acid residues, and the ester group could act as a hydrogen bond acceptor.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and higher affinity.

In the study of the related oxadiazole derivative, docking against E. coli FabH yielded superior binding energies compared to standard compounds, indicating strong potential for inhibition. acs.orgnih.gov This suggests that the combination of an octyloxy chain and a benzoate moiety can be favorable for binding to this target. Molecular dynamics (MD) simulations can further refine these docking poses and provide a more dynamic picture of the interaction, calculating binding free energies (e.g., via MM-GBSA) over time to enhance the reliability of the affinity prediction. acs.org

| Parameter | Finding for Related Compound | Potential Implication for this compound | Source (Related Compound) |

|---|---|---|---|

| Binding Energy | Superior binding energy compared to standards. | Suggests potential for effective binding and inhibition. | acs.orgnih.gov |

| Key Interactions | Predominance of hydrophobic interactions and C-H···π interactions. | The octyloxy tail and benzoate ring are likely key for recognition. | acs.orgresearchgate.net |

| Binding Site | Occupies the active site of the enzyme. | Could act as a competitive inhibitor. | acs.org |

Rational Design of Bioactive Analogues

No specific studies on the rational design of bioactive analogues based on the this compound scaffold were found in the reviewed literature. Research in this area typically focuses on compounds with known biological activity, which does not appear to be established for this specific molecule.

Molecular Dynamics (MD) Simulations

There is no published research detailing molecular dynamics simulations specifically for this compound. Consequently, data on its conformational dynamics, trajectory analysis, solvent interactions, and system stability from MD simulations are not available.

Conformational Dynamics and Trajectory Analysis

Information on the conformational preferences and dynamic behavior of this compound over time is absent from the scientific literature. Conformational analysis is a general method used to study the different spatial arrangements (rotamers) of a molecule and their relative stabilities. lumenlearning.com However, specific trajectory analyses from MD simulations for this compound have not been published.

Solvent Interactions and System Stability

No studies were found that investigated the interactions between this compound and various solvents at a molecular level, nor were there reports on its stability within simulated biological systems.

Hirshfeld Surface Analysis and Quantitative Interaction Profiling

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions within a crystal lattice. researchgate.net However, no crystallographic data or associated Hirshfeld analysis for this compound has been published, preventing any detailed discussion on this topic.

Visualization and Quantification of Non-Covalent Interactions (e.g., C–H···O, C–H···π)

Without a crystal structure and Hirshfeld surface analysis, it is not possible to visualize or quantify the specific non-covalent interactions that would govern the molecular packing of this compound.

Analysis of Crystal Lattice Stabilization Energies

The energies that stabilize the crystal structure of a compound are calculated based on its crystal packing and intermolecular interactions. researchgate.net As this primary information is unavailable for this compound, no analysis of its crystal lattice stabilization energies can be provided.

Elucidation of Intermolecular Hydrogen Bonding Networks

Computational chemistry and molecular modeling studies play a pivotal role in understanding the three-dimensional arrangement of molecules in the solid state and the non-covalent interactions that govern their packing. For this compound, while a dedicated crystallographic study is not extensively reported in the reviewed literature, insights into its intermolecular hydrogen bonding network can be inferred from computational analyses and studies of structurally analogous compounds.

The molecular structure of this compound, featuring a benzene ring, a methyl ester group, and an octyloxy chain, provides several sites for potential hydrogen bonding. The oxygen atoms of the carbonyl group (C=O) and the ether linkage (-O-) are potential hydrogen bond acceptors, while the hydrogen atoms on the aromatic ring and the alkyl chain can act as hydrogen bond donors in weak C-H···O interactions.

In the case of this compound, it is anticipated that similar C-H···O interactions would be the primary contributors to its intermolecular hydrogen bonding network. The hydrogen atoms of the methyl group and the methylene (B1212753) groups of the octyloxy chain, along with the aromatic hydrogens, can form hydrogen bonds with the oxygen atoms of the ester and ether functionalities of neighboring molecules.

Computational modeling allows for the prediction and characterization of these interactions, including their geometry (bond lengths and angles) and energetic contributions to the stability of the crystal lattice. Hirshfeld surface analysis, a common computational tool, is often employed to visualize and quantify these intermolecular contacts. nih.govresearchgate.net

Based on analyses of similar structures, a hypothetical representation of the principal intermolecular hydrogen bonds for this compound is presented below. These interactions are crucial in forming a supramolecular architecture.

Table 1: Predicted Intermolecular Hydrogen Bond Interactions for this compound

| Donor-H···Acceptor | Description |

| C-H (methyl)···O=C (ester) | Interaction between the methyl group of the ester and the carbonyl oxygen of an adjacent molecule. |

| C-H (alkyl chain)···O=C (ester) | Hydrogen bonding between the C-H groups of the octyloxy chain and the carbonyl oxygen. |

| C-H (aromatic)···O=C (ester) | Interaction involving the aromatic ring hydrogens and the carbonyl oxygen. |

| C-H (methyl)···O (ether) | Interaction between the methyl group and the ether oxygen of the octyloxy group. |

| C-H (alkyl chain)···O (ether) | Hydrogen bonding between the C-H groups of the octyloxy chain and the ether oxygen. |

| C-H (aromatic)···O (ether) | Interaction involving the aromatic ring hydrogens and the ether oxygen. |

The following table presents detailed research findings from a closely related compound, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, which illustrates the nature of C-H···O intermolecular hydrogen bonds that are likely analogous to those in this compound. acs.org

Table 2: Intermolecular Hydrogen Bond Data from a Structurally Related Compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C1 | H1C | O2 | 0.96 | 2.58 | 3.493(3) | 159 |

| C15 | H14 | O4 | 0.93 | 2.54 | 3.361(3) | 148 |

| C24 | H24B | O2 | 0.96 | 2.59 | 3.498(3) | 158 |

| C24 | H24C | O2 | 0.96 | 2.56 | 3.473(3) | 159 |

Data adapted from a study on methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. acs.org

These data highlight that the C-H···O hydrogen bonds are generally weak, with H···A distances typically in the range of 2.5 to 2.6 Å and D-H···A angles being significantly non-linear. acs.org The presence of the long, flexible octyloxy chain can also lead to van der Waals interactions and potential C-H···π interactions, further stabilizing the crystal packing. nih.gov The interplay of these various weak interactions results in a complex and stable three-dimensional hydrogen-bonded network.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Efficacy Investigations

The potential of Methyl 2-(octyloxy)benzoate as an antimicrobial agent has been considered, primarily based on the known properties of benzoates and long-chain alkoxy compounds. However, direct experimental evidence detailing its specific spectrum of activity is not extensively documented.

Antibacterial Spectrum and Potency against Gram-Positive Bacteria

Currently, there is a lack of specific studies reporting the Minimum Inhibitory Concentration (MIC) values of this compound against Gram-positive bacteria. While some benzoate (B1203000) derivatives are known to possess antibacterial properties, the efficacy of this specific ester has not been detailed in available research. A patent for antibiotic ammonium (B1175870) compounds mentions this compound as a synthetic intermediate, suggesting its role in the development of new antibacterial agents.

Antibacterial Spectrum and Potency against Gram-Negative Bacteria

Similar to Gram-positive bacteria, there is no direct experimental data on the potency of this compound against Gram-negative strains. Docking studies on a more complex, related molecule, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, have suggested potential antimicrobial activity by targeting E. coli FabH, an essential enzyme in bacterial fatty acid synthesis. nih.gov However, these are computational predictions for a different compound and have not been experimentally validated for this compound.

Antifungal Activity Evaluation

Direct evaluation of the antifungal properties of this compound is not present in the current body of scientific literature. General antifungal activity has been noted for some benzoate and oxadiazole derivatives, but specific data for the title compound is unavailable. sioc-journal.cn

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

While specific SAR studies for this compound are not available, general principles from related compounds can provide some insight. For antimicrobial agents, the lipophilicity conferred by an alkyl chain, such as the octyloxy group, can be a significant factor in their ability to penetrate bacterial cell membranes. The length of this chain is often crucial, with optimal lengths leading to maximum activity. For instance, in other classes of antimicrobial compounds, a long alkyl chain has been shown to enhance antimicrobial efficacy.

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of this compound is an area of interest, largely due to its structural relation to methyl salicylate (B1505791), a well-known anti-inflammatory agent.

Modulation of Specific Molecular Targets (Enzymes, Receptors)

There is currently no direct evidence from in vitro or in vivo studies demonstrating the modulation of specific molecular targets, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, by this compound. However, studies on other methyl salicylate derivatives have shown that they can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and by reducing reactive oxygen species (ROS). nih.govnih.gov It is hypothesized that this compound may share some of these mechanisms, but experimental verification is required. Research on other benzoate derivatives suggests potential interactions with inflammatory pathways, but this cannot be directly extrapolated to the title compound without specific investigation.

Investigation of Signaling Pathways Implicated in Inflammatory Responses

Derivatives containing the octyloxy-benzoate scaffold have been implicated in modulating inflammatory processes. Specifically, research into related 1,2,4-oxadiazole (B8745197) derivatives has shown significant anti-inflammatory potential. Studies have demonstrated that certain compounds in this class can inhibit the production of nitric oxide (NO) and suppress the activation of Nuclear Factor-kappa B (NF-κB). acs.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, and its inhibition is a key target in the development of anti-inflammatory therapies. acs.org The investigation of these compounds sheds light on their potential to interfere with key signaling cascades that drive inflammatory diseases. acs.orgnih.gov

Broader Therapeutic Potential of Octyloxy-Substituted Benzoate Derivatives

The structural features of octyloxy-substituted benzoates make them promising candidates for a wide array of therapeutic uses. The combination of the aromatic benzoate core with the flexible and lipophilic octyloxy chain allows for diverse molecular interactions, leading to a broad spectrum of biological activities. acs.orgresearchgate.net

Octyloxy-substituted benzoate derivatives are valuable scaffolds in drug discovery. nih.gov For instance, the synthesis and detailed analysis of compounds like methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate provide significant insights into their structural and functional properties. nih.gov Through techniques such as X-ray diffraction, researchers can elucidate the precise molecular conformation, while computational docking studies can predict binding affinities to key biological targets, such as microbial enzymes. nih.gov This comprehensive analysis highlights the potential of these derivatives in rational drug design and serves as a foundation for further optimization through in vitro and in vivo studies to enhance efficacy and understand their pharmacological mechanisms. nih.govresearchgate.net

The therapeutic potential of octyloxy-substituted derivatives extends to infectious diseases and oncology.

Anti-Tuberculosis: Compounds featuring an octyloxy-phenyl group have been identified as promising anti-tuberculosis agents. acs.orgnih.govresearchgate.net Research into novel 5-phenylfuran-2-carboxylic acid derivatives, which include an octyloxy-phenyl moiety, has led to the discovery of potent inhibitors of Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI). acs.org MbtI is an enzyme crucial for Mtb virulence that is absent in humans, making it an attractive target for new antitubercular drugs. acs.org

Anti-Cancer: Benzoate derivatives are actively being investigated for their anti-cancer properties. ontosight.airsc.org Studies on various phenyl benzoate derivatives have demonstrated significant cytotoxic effects against human cancer cell lines. rsc.org For example, specific dimeric phenyl benzoate compounds have been shown to induce cell accumulation in the Sub-G1 phase, which is indicative of apoptosis (programmed cell death), in lung cancer cells. rsc.org The structural versatility of the benzoate scaffold allows for modifications that can lead to potent anti-proliferative activity against various tumor types. nih.gov

Table 1: Selected Research on Octyloxy-Substituted Derivatives in Anti-Tuberculosis and Anti-Cancer Applications

| Compound Class | Therapeutic Area | Target/Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| 1,2,4-Oxadiazole Derivatives | Anti-Tuberculosis, Anti-Cancer | General | Recognized as promising candidates for therapeutic applications. | acs.orgnih.govresearchgate.net |

| 5-Phenylfuran-2-carboxylic Acid Derivatives | Anti-Tuberculosis | M. tuberculosis MbtI Enzyme | Potent inhibition of a key enzyme for Mtb virulence. | acs.org |

| Dimeric Phenyl Benzoate Derivatives | Anti-Cancer | A549 Human Lung Cancer Cells | Induced marked cell accumulation in the Sub-G1 phase (apoptosis). | rsc.org |

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. nih.gov These pathological hallmarks lead to synaptic dysfunction and neuronal loss. nih.govnih.gov The development of disease-modifying therapies is a major goal in neuroscience research. frontiersin.org In this context, derivatives containing an octyloxy-substituted benzoate structure, particularly within the 1,2,4-oxadiazole class, have been identified as promising candidates for the treatment of Alzheimer's disease. acs.orgnih.govresearchgate.net Their chemical properties make them suitable for further investigation as potential agents to combat neurodegeneration. acs.orgresearchgate.net

Genetic disorders such as cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD) are often caused by nonsense mutations in DNA. thebrighterside.news These mutations introduce a premature stop codon, leading to the production of a truncated, non-functional protein. researchgate.net CF is characterized by mutations in the CFTR gene, while DMD results from mutations in the gene that codes for the dystrophin protein. nih.gov The search for small molecules that can enable the cellular machinery to read through these faulty stop signals is an active area of research. researchgate.net Notably, 1,2,4-oxadiazole derivatives, including those incorporating the octyloxy-benzoate moiety, are being investigated for their potential therapeutic utility in treating these and other inherited diseases. acs.orgnih.govresearchgate.net

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. ptfarm.pl Many heterocyclic compounds, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings, are known to possess significant anticonvulsant properties. ptfarm.plfrontiersin.org Similarly, derivatives of 1,2,4-oxadiazoles, which can be synthesized from benzoate precursors, are recognized for their potential as anticonvulsant agents. acs.orgnih.govresearchgate.net Research has demonstrated that various substituted triazole and thiadiazole derivatives exhibit protection in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, suggesting diverse mechanisms of action. japsonline.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate |

| 5-(3-cyano-5-(octyloxy)phenyl)furan-2-carboxylic acid |

| 1,2-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene |

| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene |

| Nitric Oxide |

| Methyl 2-acrylamido-5-(octyloxy)-4-methoxy benzoate |

Pharmacokinetic Profiles and Bioisosteric Considerations

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, is fundamental in the evaluation of its potential as a therapeutic agent. For this compound, while specific in-vivo pharmacokinetic data is not extensively documented in publicly available literature, its structural features, particularly the octyloxy moiety, allow for predictions regarding its behavior in biological systems.

Oral Bioavailability and Distribution in Biological Systems

The oral bioavailability of a drug is significantly influenced by its solubility, permeability, and susceptibility to first-pass metabolism. The presence of the long alkyl octyloxy chain in this compound suggests a high degree of lipophilicity, which is a critical factor for traversing the lipid-rich cell membranes of the gastrointestinal tract. While direct studies on the oral bioavailability of this compound are limited, research on analogous structures provides valuable insights. For instance, compounds containing an octyloxy moiety have been investigated to enhance membrane permeability.

The distribution of a compound within biological systems is also heavily dependent on its physicochemical properties. Highly lipophilic compounds like this compound are expected to readily partition into fatty tissues and cross the blood-brain barrier. Studies on a related compound, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, highlight that 1,2,4-oxadiazoles are recognized for their favorable pharmacokinetic properties. acs.orgbldpharm.comchemicalbook.comresearchgate.netresearchgate.net The structural analysis of this related molecule revealed that the octyloxy moiety can adopt a linear configuration, which may influence its interaction with biological macromolecules and its distribution profile. acs.orgbldpharm.com

Research on other compounds containing an octyloxy group has also shed light on potential distribution characteristics. For example, cilofungin, a semi-synthetic analogue of echinocandin B bearing a 4-octyloxybenzoate side chain, was developed to reduce hemolytic activity while maintaining antifungal properties, suggesting that the octyloxy group can modulate biological interactions. tandfonline.com

Impact of Octyloxy Moiety on Lipophilicity and Membrane Permeability

The octyloxy moiety, an eight-carbon alkyl chain attached via an ether linkage, profoundly influences the lipophilicity of this compound. Lipophilicity is a key determinant of a drug's ability to cross biological membranes, and it is commonly quantified by the partition coefficient (LogP). The calculated XLogP3 value for this compound is 5.5, indicating a high degree of lipophilicity. nih.gov Another calculated LogP value is 4.21250. finetechchem.com This high lipophilicity suggests that the compound is likely to have good membrane permeability.

The relationship between alkyl chain length and membrane permeability has been explored in various studies. For alkyl gallates, it was observed that their transport across Caco-2 cell monolayers, a model of the intestinal barrier, is dependent on the length of the alkyl chain. nih.gov While methyl and propyl gallates were absorbed, octyl gallate exhibited cellular uptake without subsequent transport from the apical to the basolateral side. nih.gov This suggests that while the octyloxy group enhances membrane interaction and uptake, excessive lipophilicity might lead to sequestration within the cell membrane, potentially limiting transepithelial transport.

The enhanced lipophilicity conferred by the octyloxy group is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. By increasing lipophilicity, the octyloxy chain can improve a compound's ability to cross the lipid bilayer of cell membranes, a critical step for oral absorption and distribution to target tissues. vulcanchem.com However, a balance must be struck, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄O₃ | nih.gov |

| Molecular Weight | 264.36 g/mol | nih.gov |

| XLogP3 | 5.5 | nih.gov |

| LogP | 4.21250 | finetechchem.com |

This table is interactive. You can sort and filter the data.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate |

| Cilofungin |

| Echinocandin B |

| Methyl gallate |

| Propyl gallate |

| Octyl gallate |

This table is interactive. You can sort and filter the data.

Materials Science and Engineering Applications

Liquid Crystalline Materials Development

The development of new liquid crystalline materials is a dynamic field of research, driven by the demand for advanced display technologies and sensors. Benzoate (B1203000) esters, including those with octyloxy chains, are a critical class of compounds in this area due to their ability to form various mesophases.

For instance, in homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the octyloxy derivative is noted to exhibit a smectic mesophase. tandfonline.com Similarly, studies on 1,2-Phenylene Bis[4-(4-alkoxybenzylideneamino)benzoates] show that the octyloxy derivative displays both smectic A and nematic phases. researchgate.net The introduction of an octyloxy chain is a common strategy to induce or stabilize liquid crystalline behavior. In some systems, the smectic phase commences specifically from the octyloxy homologue. mdpi.com

Analogues can be more complex, incorporating the octyloxybenzoate moiety into larger molecular structures. Bent-core liquid crystals containing 4-[4-(octyloxy)benzoyloxy]phenyl groups exhibit complex mesomorphism, including columnar and lamellar phases. tandfonline.com The addition of a terminal fluorine atom can also influence the mesophase; for example, 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(octyloxy)benzoate was found to be enantiotropically nematic. nih.gov

The mesomorphic properties of several analogues containing the octyloxybenzoate group are summarized in the table below.

| Compound Name | Mesophase Type(s) | Transition Temperatures (°C) |

| 1,2-Phenylene bis[4-(4-octyloxybenzylideneamino)benzoate] researchgate.net | Smectic A, Nematic | Data not specified |

| 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(octyloxy)benzoate nih.gov | Nematic | mp 97.0 °C |

| (S)-(-)-2-methylbutyl 4-(4-(d17)-octyloxyphenyl)benzoate researchgate.net | Smectic A, Smectic C | Data not specified |

| 4-((E)-((E)-(4-(Dimethylamino)benzylidene)hydrazono)methyl)phenyl 4-(Octyloxy)benzoate dergipark.org.tr | Nematic, Smectic | Data not specified |

This table is populated with data from studies on analogues of Methyl 2-(octyloxy)benzoate.

The relationship between molecular structure and the resulting mesophase is a fundamental aspect of liquid crystal research. For benzoate-based liquid crystals, two structural features are extensively studied: the length of the terminal alkoxy chain and the presence of lateral substituents.

Effect of Alkoxy Chain Length: The length of the n-alkoxy chain significantly influences the type and stability of the mesophase. Generally, as the chain length increases, there is a tendency to promote more ordered smectic phases over nematic phases. This is attributed to the increased van der Waals interactions and the tendency of the aliphatic chains to segregate from the aromatic cores, leading to layered (smectic) arrangements. mdpi.comnih.gov In several homologous series, a transition from purely nematic to smectic behavior is observed as the chain length increases, with the octyloxy derivative often being at or near this transition point. researchgate.netmdpi.com

Effect of Lateral Substitution: The introduction of substituents onto the central core of the molecule has a profound effect on mesomorphic properties. Lateral substituents increase the molecular width, which can disrupt the packing efficiency required for stable mesophases, thereby lowering the clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). tandfonline.com For example, introducing a methyl group to the central phenylene ring of certain benzoate derivatives can eliminate the nematic phase entirely, while having a less pronounced effect on the smectic A phase stability. researchgate.net The position of the substituent is also critical; studies on bent-core molecules with octyloxybenzoyloxy side arms show that substituents in the apex position have a strong steric effect on the mesomorphic behavior. tandfonline.com

An intriguing phenomenon in liquid crystal science is the formation of induced phases in binary mixtures. This occurs when mixing two different liquid crystalline compounds results in the appearance of a new mesophase that is not present in either of the pure components. This technique is a powerful tool for tuning the properties of liquid crystal materials for specific applications.

Research on mixtures containing fluorinated liquid crystals, including those with an octyloxybenzoate unit, has demonstrated the formation of induced polymorphic phases. rsc.org For example, mixtures of certain 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoates can exhibit induced smectic C phases at specific compositions, even if the parent compounds are purely nematic. rsc.orgtandfonline.com The formation of these induced phases is attributed to specific molecular interactions, such as dipole-dipole interactions and steric effects, which favor a different packing arrangement in the mixed state compared to the pure components. rsc.orgtandfonline.com This allows for the creation of materials with tailored phase sequences and temperature ranges that are not accessible with single-component systems.

Optoelectronic Device Integration

The self-organizing nature of liquid crystals makes them highly attractive for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the photophysical properties and charge transport characteristics of the constituent materials.

The photophysical properties of liquid crystals containing the benzoate moiety have been investigated to assess their potential for optoelectronic applications. Studies using UV-visible absorption and fluorescence spectroscopy reveal key information about their electronic structure.

Analogues such as 4-pentylphenyl 4-n-benzoate derivatives show absorption spectra characterized by π*←π electronic transitions. uni-oldenburg.de The position of the absorption and emission bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The fluorescence spectra of these materials can exhibit both local fluorescence transitions and intramolecular charge transfer (ICT) bands. uni-oldenburg.de The forbidden energy gap (E_g), a crucial parameter for semiconductor applications, can be determined from these spectra. For some alkanoyloxy benzoic acids, the energy gap is in the range of 4.14 to 4.33 eV, and it can be tuned by altering the length of the alkyl chain. aps.org An increase in alkyl chain length can lead to a red shift in the emission spectra. aps.org

Efficient charge transport is essential for the functionality of many organic electronic devices. In self-organizing materials like liquid crystals, charge transport occurs via a hopping mechanism between adjacent molecules. The degree of molecular order significantly impacts the efficiency of this process.

While data for this compound is unavailable, studies on the closely related analogue p-octyloxyphenyl p'-pentyloxybenzoate provide valuable insights. In the nematic phase of this material, the charge carrier mobility has been measured. At 326 K, the mobility values were determined to be approximately 0.9 x 10⁻⁶ cm² V⁻¹ s⁻¹ for anions and 1.3 x 10⁻⁶ cm² V⁻¹ s⁻¹ for cations. bohrium.comucsb.edu The charge transport in this phase is an activated process, with activation energies of 0.48 eV in the nematic phase and 0.16 eV in the isotropic phase. bohrium.comucsb.edu These mobility values are typical for ionic conduction in nematic liquid crystals. Higher mobilities are generally achieved in more ordered mesophases, such as columnar or smectic phases, where π-π stacking between the aromatic cores creates more effective pathways for charge hopping. acs.org The lifetime of charge carriers is another important parameter, which has been shown to be influenced by the terminal alkoxy chain length in some fluorinated liquid crystal systems. rsc.org

Advanced Functional Materials Development

This compound serves as a building block or intermediate in the synthesis of more complex specialty chemicals. Its chemical structure, featuring a benzene (B151609) ring substituted with both an ester and an ether group, makes it a versatile precursor for creating a variety of organic molecules. These molecules can be designed for specific applications in fields such as electronics, and advanced coatings. The octyloxy group provides solubility in organic solvents and can influence the self-assembly properties of the final products, while the methyl ester group can be readily modified through various chemical reactions.

The molecular structure of this compound lends itself to participation in self-assembled systems. The interplay between the aromatic core and the flexible alkyl (octyl) chain can drive the spontaneous organization of molecules into ordered arrangements, such as liquid crystals or other nanostructures. This process is governed by non-covalent interactions like van der Waals forces and π-π stacking of the benzene rings. The ability to form such ordered structures is a foundational aspect of developing advanced materials where properties are dictated by the precise arrangement of molecules on the nanoscale. While specific, detailed studies on the self-assembly of pure this compound are not extensively documented in leading literature, its structural motifs are common in molecules designed for self-assembly applications.

Polymer Science and Application Studies

Synthesis of Octyloxy-Functionalized Monomers for Polymerization

The design and synthesis of functional monomers are critical first steps in the development of polymers with tailored properties. The octyloxy group, a C8 alkyl ether chain, is a common substituent used to enhance solubility in organic solvents and to introduce liquid crystalline or other mesomorphic behaviors.

Design and Preparation of Methacrylic Monomers